REACTION_CXSMILES
|
Br[CH2:2][C:3](=[O:6])[CH2:4][CH3:5].[CH:7]([N-:9][CH:10]=[O:11])=[O:8].[Na+]>C(#N)C>[CH:7]([N:9]([CH2:2][C:3](=[O:6])[CH2:4][CH3:5])[CH:10]=[O:11])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC(CC)=O
|
Name
|
sodium diformylamide
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)[N-]C=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 35° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 48 hours at room temperature
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing through with additional acetonitrile (50 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |